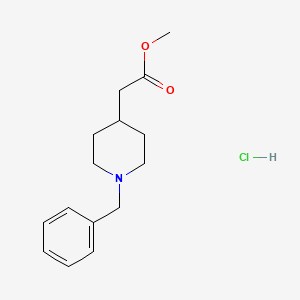![molecular formula C14H25ClN2 B6319665 N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride CAS No. 1158483-76-1](/img/structure/B6319665.png)
N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride” is a chemical compound with the molecular formula C14H24N2 . It is also known as “N,N-diethyl-4-{[(propan-2-yl)amino]methyl}aniline” and "N-[4-(diethylamino)benzyl]-N-isopropylamine" .
Molecular Structure Analysis
The molecular structure of “N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride” consists of a central nitrogen atom bonded to an ethyl group and two isopropyl groups . A lone pair of electrons resides on the nitrogen atom, which can react with electrophiles .Chemical Reactions Analysis
While specific chemical reactions involving “N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride” are not detailed in the retrieved sources, related compounds such as N,N-Diisopropylethylamine are known to be used in organic chemistry as non-nucleophilic bases .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.354 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 315.9±17.0 °C at 760 mmHg, and a flash point of 109.4±11.9 °C . It also has a molar refractivity of 72.2±0.3 cm3 and a polar surface area of 15 Å2 .Propriétés
IUPAC Name |
N,N-diethyl-4-[(propan-2-ylamino)methyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2.ClH/c1-5-16(6-2)14-9-7-13(8-10-14)11-15-12(3)4;/h7-10,12,15H,5-6,11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNNUWHWERRGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

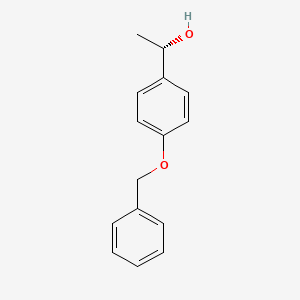
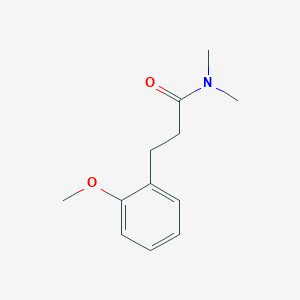
![1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6319615.png)
![2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate](/img/structure/B6319617.png)
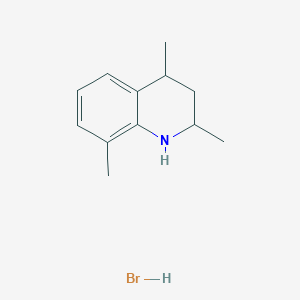
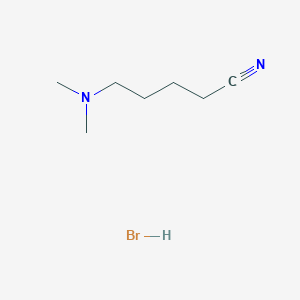
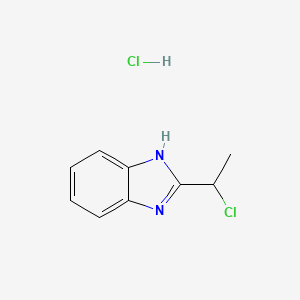
![(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95%](/img/structure/B6319648.png)
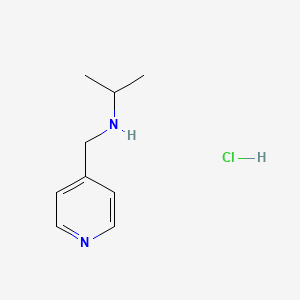
![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)
![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)
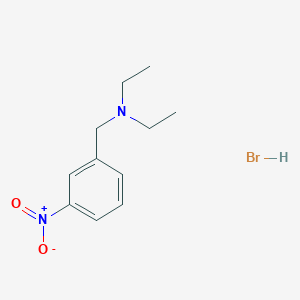
![N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)](/img/structure/B6319696.png)
